N-[1-(4-bromophenyl)ethyl]acetamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group through an ethyl linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(4-bromophenyl)ethyl]acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromoacetophenone with ethylamine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the temperature maintained around 20-25°C. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is usually obtained in a solid form and is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)ethyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the acetamide group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of N-[1-(4-iodophenyl)ethyl]acetamide.
Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzoic acid.
Reduction: Formation of N-[1-(4-bromophenyl)ethyl]amine.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The acetamide group plays a crucial role in stabilizing the compound’s interaction with the target molecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the ethyl linkage.
4-bromoacetophenone: Contains a ketone group instead of an acetamide group.
N-[1-(4-iodophenyl)ethyl]acetamide: Similar structure with iodine instead of bromine.
Uniqueness
N-[1-(4-bromophenyl)ethyl]acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer distinct chemical and biological properties. The ethyl linkage further enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCKKJEBGEBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386169 | |
Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92520-16-6 | |
Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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